molecular formula C8H4BrF3N2 B2735248 6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine CAS No. 1262619-64-6

6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine

Numéro de catalogue: B2735248
Numéro CAS: 1262619-64-6
Poids moléculaire: 265.033
Clé InChI: UTLXLZJNPABBDG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can have different functional groups attached to the imidazo ring .

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for drug development in several therapeutic areas:

Antimicrobial Activity

Research indicates that 6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine demonstrates potent antimicrobial properties. It has shown efficacy against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). The minimum inhibitory concentration (MIC) values reported are remarkably low, indicating its potential as a novel anti-TB agent .

Anticancer Properties

The compound has been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism involves the disruption of critical signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated potential in reducing inflammation by inhibiting key inflammatory mediators .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound:

ModificationObserved Effect
Bromine at C3Enhanced binding affinity to biological targets
Trifluoromethyl groupIncreased lipophilicity and bioavailability
Substituents at C2 and C6Improved potency against specific pathogens

Case Study 1: Antimicrobial Efficacy Against MDR-TB

A series of experiments evaluated the efficacy of this compound against MDR-TB strains. The results indicated that this compound had an MIC value significantly lower than many existing treatments, showcasing its potential as a novel anti-TB agent.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In another study focusing on cancer therapy, researchers assessed the cytotoxic effects of this compound on HeLa cells using the PrestoBlue viability assay. The IC50 values were determined to be below 150 μM for several derivatives, highlighting their potential for selective targeting of cancer cells without significant harm to normal cells.

Summary of Biological Activities

Activity TypeMIC/IC50 ValuesNotes
AnticancerIC50 < 150 μMInduces apoptosis in various cancer cell lines
AntimicrobialMIC ≤ 0.006 μM against MtbEffective against MDR-TB and XDR-TB strains
Anti-inflammatoryNot quantifiedPotential inhibition of inflammatory mediators

Activité Biologique

6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other therapeutic potentials, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a bromine atom and a trifluoromethyl group that contribute to its unique chemical properties. The imidazo[1,5-a]pyridine core is known for its versatility in biological applications.

Antibacterial Activity

Recent studies indicate that compounds with imidazo[1,5-a]pyridine scaffolds exhibit significant antibacterial properties. For instance, derivatives of this compound have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)Bacterial Strain
This compound3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

These results suggest a promising role for this compound as a lead structure in the development of new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that brominated imidazopyridines can inhibit cancer cell proliferation. Notably, compounds with similar structures have shown effective inhibition of key pathways involved in tumor growth.

  • Inhibition Studies : Compounds with bromine substitutions at specific positions have been shown to exhibit approximately 50% inhibition in cancer cell lines .
CompoundCell Line% Inhibition
This compoundMCF-7 (breast cancer)50%
Control (Imatinib)K562 (leukemia)70%

The presence of the trifluoromethyl group is believed to enhance the compound's lipophilicity and cellular uptake, contributing to its efficacy .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with various molecular targets:

  • Kinase Inhibition : It has been suggested that the compound may act as a kinase inhibitor, disrupting signaling pathways critical for cell survival and proliferation .
  • Electron Transport Chain Targeting : Some studies indicate that imidazopyridines may target components of the mycobacterial electron transport chain, leading to growth inhibition of pathogens like Mycobacterium tuberculosis .

Case Studies

A recent case study highlighted the synthesis and evaluation of several imidazopyridine derivatives for their biological activity. The study reported that modifications at the C6 position significantly influenced antibacterial potency, with bromo-substituted analogues showing enhanced activity compared to their non-brominated counterparts .

Propriétés

IUPAC Name

6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-1-2-6-3-13-7(8(10,11)12)14(6)4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLXLZJNPABBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=C2C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.